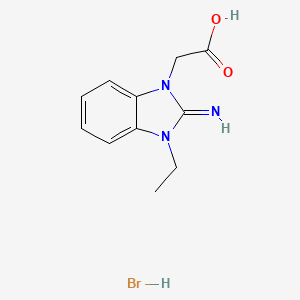

(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

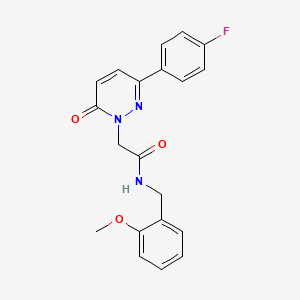

“(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C11H13N3O2.HBr . It has a molecular weight of 300.15 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9 (8)14 (11 (13)12)7-10 (15)16;/h3-6,12H,2,7H2,1H3, (H,15,16);1H . The canonical SMILES representation is CCN1C2=CC=CC=C2N (C1=N)CC (=O)O.Br . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Antioxidant Activity

Benzimidazole derivatives have been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and chelate metal ions .

Antimicrobial and Antiviral Applications

The structure of benzimidazole allows it to interact with various biological targets, making it effective against a range of microbial and viral pathogens. Some derivatives have shown inhibitory activity against influenza A virus and Coxsackie B4 virus, highlighting their potential as antiviral agents .

Anticancer Properties

Benzimidazole derivatives have been explored for their potential in cancer therapy. They can act as inhibitors of cancer cell proliferation and induce apoptosis in tumor cells. Their ability to bind to tubulin and disrupt microtubule dynamics is one of the mechanisms by which they exert their anticancer effects .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Benzimidazole derivatives have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .

Antidiabetic Effects

Benzimidazole compounds have been investigated for their antidiabetic effects. They can modulate the activity of enzymes involved in glucose metabolism, which is beneficial for managing blood sugar levels in diabetic patients .

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Benzimidazole derivatives have shown promise as neuroprotective agents by inhibiting enzymes like acetylcholinesterase, which is involved in the pathogenesis of these diseases .

Safety and Hazards

properties

IUPAC Name |

2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEYNYHYTABMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)